Pinocembroside

Descripción general

Descripción

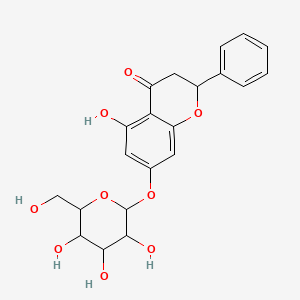

Pinocembroside, also known as 5,7-Dihydroxyflavanone 7-glucoside or Pinocembrin 7-O-β-D-glucoside, is a natural compound . It has been isolated from various plants, including Ficus hirta Vahl .

Synthesis Analysis

This compound has been isolated from the fruit of Ficus hirta Vahl . It has shown significant inhibition of growth of Penicillium digitatum, a causative pathogen of citrus green mold disease . The compound has also been found in Glycyrrhiza sp., Penthorum sp., and Viscum sp .

Molecular Structure Analysis

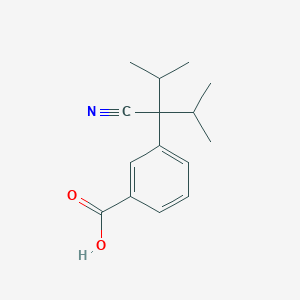

The molecular formula of this compound is C21H22O9 . Its molecular weight is 418.4 g/mol . The chemical structure is consistent with the structure identified by 1H-NMR and HPLC .

Chemical Reactions Analysis

This compound has shown antifungal activity against Penicillium italicum, with the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 200 and 800 mg/L, respectively . It has also been found to inhibit the mycelial growth of P. digitatum .

Physical and Chemical Properties Analysis

This compound is a white powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Aplicaciones Científicas De Investigación

Antifungal Potential

Pinocembroside (PiCB) has been identified as having significant antifungal properties. A study found that PiCB, isolated from Ficus hirta Vahl. fruit, showed substantial inhibition of mycelial growth of Penicillium digitatum, the pathogen responsible for citrus green mold disease. This was achieved through membrane peroxidation and disruption of various cellular metabolisms (Chen, Cai, Chen, & Wan, 2019). Another study on 'Newhall' navel oranges revealed that this compound inhibited blue mold development caused by Penicillium italicum, operating through a membrane damage mechanism (Chen, Wan, Peng, & Chen, 2020).

Pharmacological Activities

Pinocembrin exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It is especially noted for its neuroprotective effects against cerebral ischemic injury, attributable to its antiexcitotoxic effects (Rasul, Millimouno, Eltayb, Ali, Li, & Li, 2013). In the context of ischemic stroke, pinocembrin has shown efficacy in reducing nerve damage, mitochondrial dysfunction, and oxidative stress. It has even been approved by the China Food and Drug Administration (CFDA) for treating ischemic stroke and is under phase II clinical trials (Shen, Liu, Luo, & Yang, 2019).

Antioxidant and Anti-inflammatory Effects

Pinocembrin has demonstrated potent antioxidant properties, as evidenced in studies on liver fibrosis. It ameliorated oxidative stress and inflammation, indicating potential antifibrotic effects. This was achieved through the activation of Nrf2-mediated HO-1 expression and modulation of NF-κB and TGF-β1/Smad signaling pathways (Said, Azab, Saeed, & El-demerdash, 2018).

Neuroprotective Effects

Research has shown pinocembrin's neuroprotective abilities in various models. It attenuated hippocampal inflammation, oxidative perturbations, and apoptosis in a rat model of global cerebral ischemia reperfusion (Saad, Abdel Salam, Kenawy, & Attia, 2015). Moreover, pinocembrin protected brain mitochondria, contributing to cognitive improvement in rats with chronic cerebral hypoperfusion (Guang & Du, 2006).

Application in Other Health Conditions

Further studies have highlighted pinocembrin's therapeutic potential in other health conditions. For instance, it exhibited protective effects against oxidation and apoptosis in brain ischemia–reperfusion both in vivo and in vitro (Liu, Gao, Yang, & Du, 2008), and inhibited inflammatory mediators in microglial cells, suggesting its utility in neuroinflammatory conditions (Zhou, Wang, Li, Li, & Geng, 2015).

Mecanismo De Acción

Target of Action

5-Hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one, also known as Pinocembrin-7-O-beta-D-glucopyranoside or Pinocembroside, is a natural flavonoid compound Flavonoids like this compound are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

It has been reported to have anti-inflammatory, neuroprotective, and antioxidant effects . It can modulate mitochondrial function and regulate apoptosis . It has also been found to enhance lipid peroxidation .

Biochemical Pathways

Pinocembrin-7-O-beta-D-glucopyranoside is involved in several biochemical pathways due to its broad spectrum of biological activities. It has been shown to disrupt the metabolisms of amino acids, lipids, fatty acids, and ribonucleic acids, thereby contributing to membrane peroxidation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Pinocembrin-7-O-beta-D-glucopyranoside have been studied. It has been shown that after oral administration, this compound is well metabolized and absorbed . It can pass through the blood-brain barrier in a passive transport process, which is partly conducted by p-glycoprotein . The absorption/elimination process of Pinocembrin-7-O-beta-D-glucopyranoside occurs rapidly and shows no serious accumulation in the body .

Result of Action

The molecular and cellular effects of Pinocembrin-7-O-beta-D-glucopyranoside’s action are diverse. It has been shown to have significant protection and management of neurological disorders . It can reduce nerve damage in the ischemic area and reduce mitochondrial dysfunction and the degree of oxidative stress . It also has anti-inflammatory and neuroprotective effects .

Análisis Bioquímico

Biochemical Properties

Pinocembroside has been found to significantly inhibit the growth of Penicillium digitatum, a causative pathogen of citrus green mold disease . This suggests that this compound interacts with certain enzymes, proteins, and other biomolecules in the pathogen to exert its antifungal effects .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with fungal cells. It has been found to alter the hyphal morphology and cellular morphology of Penicillium digitatum, leading to the breaking and shrinking of mycelia and the decomposition of cell walls .

Molecular Mechanism

The molecular mechanism of this compound’s antifungal action involves disruption of the metabolisms of amino acids, lipids, fatty acids, TCA, and ribonucleic acids in the fungal cells . This contributes to membrane peroxidation, which inhibits the growth of the fungus .

Temporal Effects in Laboratory Settings

The effects of this compound on fungal cells have been observed over time in laboratory settings. It has been found to cause substantial changes in the cellular morphology of the fungus over time .

Metabolic Pathways

This compound is involved in the metabolic pathways of the fungal cells it interacts with. Its antifungal action disrupts the metabolisms of various biomolecules in the cells, leading to membrane peroxidation .

Subcellular Localization

Its effects on the cellular morphology of fungal cells suggest that it may interact with various subcellular structures within these cells .

Propiedades

IUPAC Name |

5-hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-7,14,16,18-23,25-27H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGFGFUBECSNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pinocembroside exert its antifungal activity?

A1: Research suggests that this compound exhibits antifungal effects primarily by disrupting the cell membrane of fungi. Studies using Penicillium digitatum, the causal agent of citrus green mold, demonstrated that this compound treatment led to membrane peroxidation. [] This damage to the cell membrane is likely linked to the observed alterations in hyphal and cellular morphology, including mycelial breakage, cell shrinkage, and cell wall decomposition. [] Further investigation using metabolomics analysis revealed that this compound treatment significantly impacted various metabolic pathways in P. digitatum, including those involved in amino acid, lipid, fatty acid, TCA cycle, and ribonucleic acid metabolism, all of which can contribute to membrane instability and cell death. []

Q2: What is the structural characterization of this compound?

A2: this compound is a flavanone glycoside. While its exact molecular formula and weight can vary slightly depending on the attached sugar moiety, its structure is characterized by a flavanone backbone (pinocembrin) linked to a sugar molecule, typically glucose, through a glycosidic bond. [, ] Detailed spectroscopic data, including NMR and mass spectrometry analyses, can provide further structural confirmation.

Q3: Has this compound shown efficacy against any other fungal species?

A3: Besides its activity against Penicillium digitatum, this compound has also been reported to inhibit the growth of Penicillium italicum, another fungus responsible for citrus fruit rot. [] This suggests a broader spectrum of antifungal activity for this compound.

Q4: Are there any known sources of this compound in nature?

A4: this compound has been identified in various plant species. Studies have reported its presence in Ficus hirta fruit, [] Centaurea raphanina (a type of edible green), [] and Miconia minutiflora. [] This suggests that these plants could potentially serve as natural sources for this bioactive compound.

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A5: Several analytical methods are used to characterize and quantify this compound. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) or mass spectrometry (MS), is commonly employed for separation and identification. [, ] For instance, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) has been successfully utilized to analyze this compound and investigate its antifungal mechanism. []

Q6: Has the structure-activity relationship (SAR) of this compound or related compounds been investigated?

A6: While specific SAR studies focusing solely on this compound might be limited, research on related flavanones and their derivatives provides valuable insights. Modifications to the flavanone core structure, such as the addition of hydroxyl groups or changes in glycosylation patterns, can significantly influence their biological activity. [] Exploring these structural modifications could help in understanding the key structural features responsible for this compound's antifungal activity and potentially lead to the development of more potent derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)

![8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester](/img/structure/B1431349.png)